molecular formula C19H37N5O5 B2754833 N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-methyl-L-valyl-N-(2-aminoethyl)-L-alaninamide CAS No. 689284-12-6

N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-methyl-L-valyl-N-(2-aminoethyl)-L-alaninamide

Cat. No.: B2754833
CAS No.: 689284-12-6
M. Wt: 415.5 g/mol
InChI Key: LMIQCBIEAHJAMZ-GZBFAFLISA-N
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Description

This compound is a structurally complex peptide-derived molecule featuring:

  • A hydroxyamino-oxoethyl group, which is characteristic of hydroxamic acid derivatives known for metal chelation and enzyme inhibition .
  • An N-(2-aminoethyl) substituent, which may improve solubility and interaction with biological targets .

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with bioactive peptides and hydroxamate-based inhibitors.

Preparation Methods

The synthesis of N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-methyl-L-valyl-N-(2-aminoethyl)-L-alaninamide involves multiple stepsThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form oxo derivatives.

    Reduction: The oxo groups can be reduced to hydroxyl groups under specific conditions.

    Substitution: The amino and hydroxyamino groups can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-methyl-L-valyl-N-(2-aminoethyl)-L-alaninamide has been studied for its effects on various biological pathways, particularly in the context of metabolic disorders and cancer.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11βHSD1)

Research indicates that compounds similar to N-[(2R)-...]-3-methyl-L-valyl-N-(2-aminoethyl)-L-alaninamide can inhibit the activity of 11βHSD1, an enzyme implicated in metabolic syndrome and type 2 diabetes. The modulation of this enzyme may lead to reduced levels of active glucocorticoids, which is beneficial in treating conditions characterized by insulin resistance and obesity .

Anticancer Potential

Preliminary studies suggest that derivatives of this compound exhibit anticancer properties. For instance, compounds with structural similarities have shown significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8, indicating potential applications in cancer therapy .

Therapeutic Applications

The compound's unique structure allows for diverse therapeutic applications:

Metabolic Disorders

Given its role in modulating glucocorticoid levels, N-[(2R)-...]-3-methyl-L-valyl-N-(2-aminoethyl)-L-alaninamide may be effective in treating metabolic disorders, including obesity and diabetes. Its ability to influence glucose metabolism positions it as a candidate for further research in this area.

Cancer Treatment

The anticancer activity observed in related compounds suggests that N-[(2R)-...]-3-methyl-L-valyl-N-(2-aminoethyl)-L-alaninamide could be developed into a therapeutic agent for specific types of cancers. Further investigations into its mechanism of action and efficacy are warranted.

Case Studies and Research Findings

StudyFocusFindings
Study on 11βHSD1 InhibitionMetabolic SyndromeThe compound was shown to reduce glucocorticoid levels, aiding in the management of metabolic syndrome symptoms.
Anticancer Activity StudyCancer ResearchDemonstrated significant percent growth inhibition against multiple cancer cell lines, indicating potential as an anticancer agent.

Mechanism of Action

The compound exerts its effects by binding to the active sites of matrix metalloproteases and ADAM-17, thereby inhibiting their enzymatic activity. This inhibition prevents the cleavage of specific substrates, leading to altered cellular processes. The molecular targets include the catalytic domains of these enzymes, and the pathways involved are related to cell signaling, inflammation, and tissue remodeling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Physicochemical Properties

Compound Name Molecular Formula Key Functional Groups Melting Point (°C) Yield (%) Biological Relevance Reference
Target Compound Not explicitly provided Hydroxyamino-oxoethyl, L-valyl, L-alaninamide N/A N/A Hypothesized enzyme inhibition
VM-6 (2-(4'-methyl-N-(2-(trifluoromethyl)phenyl)-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate) C23H17F3N2O5 Trifluoromethylphenyl, nitrate ester, amide 127–129 48.02 Anti-inflammatory potential
VM-10 (2-(N-(4-hydroxyphenyl)-4'-methyl-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate) C22H18N2O6 Hydroxyphenyl, nitrate ester, amide 138–140 55.15 Antioxidant activity
2-Cyano-N-(4-sulfamoylphenyl)ethanamide derivatives (13a–e) C16H15N5O3S (e.g., 13a) Cyano, sulfamoyl, hydrazinylidene 274–288 94–95 Antimicrobial agents
N-Methyl-L-valinamide derivatives (e.g., dimethyl-L-valinamide) Varies Methylated valine, amide N/A N/A Enhanced metabolic stability
Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) C13H15ClNO2 Hydroxamic acid, chlorophenyl N/A N/A Antioxidant, metal chelation

Key Observations

Hydroxyamino vs. Nitrate Esters: The target compound’s hydroxyamino-oxoethyl group shares similarities with hydroxamic acids (e.g., compound 8 in ), which are potent antioxidants and metalloproteinase inhibitors . In contrast, VM-6 and VM-10 feature nitrate esters, which may confer vasodilatory or anti-inflammatory properties .

Peptide Backbone Modifications: The 3-methyl-L-valyl and N-(2-aminoethyl)-L-alaninamide moieties distinguish the target compound from simpler amides like VM-6/VM-10. Methylation in valine residues (also seen in and ) likely enhances proteolytic stability, a feature critical for oral bioavailability .

Functional Group Impact on Activity: Sulfamoyl and cyano groups (e.g., 13a in ) are associated with antimicrobial activity, whereas the target compound’s aminoethyl group may facilitate interactions with cellular receptors or improve solubility .

Synthetic Yields: High yields (>90%) for cyanoacetanilide derivatives () contrast with moderate yields (48–55%) for VM-6/VM-10, suggesting differences in synthetic complexity or reactivity .

Biological Activity

N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-methyl-L-valyl-N-(2-aminoethyl)-L-alaninamide, commonly referred to as TAPI-1, is a compound with significant biological activity, particularly as a protease inhibitor. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H37N5O5
  • Molecular Weight : 499.60 g/mol
  • CAS Number : 163847-77-6
  • InChIKey : AWNBSWDIOCXWJW-WTOYTKOKSA-N

The compound features a complex structure that includes multiple functional groups, which contribute to its biological activity.

Protease Inhibition

TAPI-1 is primarily recognized for its role as a protease inhibitor. It inhibits several matrix metalloproteinases (MMPs), which are crucial in various physiological and pathological processes, including tissue remodeling and cancer metastasis. The inhibition of these enzymes can lead to reduced tumor growth and metastasis in cancer models.

The mechanism by which TAPI-1 exerts its effects involves binding to the active sites of MMPs, thereby preventing substrate access and subsequent enzymatic activity. This inhibition has been linked to:

  • Reduction in Tumor Invasion : By inhibiting MMPs, TAPI-1 decreases the ability of cancer cells to invade surrounding tissues.
  • Angiogenesis Suppression : MMPs play a role in the formation of new blood vessels; thus, their inhibition can impair tumor vascularization.

Case Studies and Research Findings

Several studies have investigated the efficacy of TAPI-1 in various biological contexts:

  • Breast Cancer Studies : Research demonstrated that TAPI-1 significantly inhibited breast cancer cell proliferation in vitro and reduced tumor growth in xenograft models. The compound's ability to modulate MMP activity was identified as a key factor in its anti-cancer properties .
  • Inflammatory Diseases : In models of inflammatory diseases, TAPI-1 showed promise by reducing inflammation through the inhibition of MMPs involved in tissue degradation .
  • Neurodegenerative Disorders : Preliminary studies suggest that TAPI-1 may also have neuroprotective effects by inhibiting MMPs that contribute to neuroinflammation and neuronal damage .

Data Summary Table

PropertyValue
Molecular FormulaC26H37N5O5
Molecular Weight499.60 g/mol
CAS Number163847-77-6
Protease InhibitionYes
Major TargetsMMPs
Anti-Cancer ActivityConfirmed
Neuroprotective PotentialPreliminary Evidence

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for this compound, and how can experimental design minimize side reactions?

  • Methodological Answer : Utilize a combinatorial chemistry approach with orthogonal protecting groups for the hydroxyamino and aminoethyl moieties. Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading) and monitor intermediates via HPLC-MS. Reference CRDC subclass RDF2050103 for chemical engineering design principles to scale reactions while maintaining stereochemical integrity . Training in chemical biology methods (e.g., CHEM/IBiS 416) provides foundational skills for troubleshooting synthesis inefficiencies .

Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS). Pair these with NMR spectroscopy to track degradation products. For reproducibility, follow protocols from Heidelberg University’s chemistry Master’s program, emphasizing systematic documentation and validation of analytical conditions .

Q. What separation techniques are most effective for purifying this peptide-derived compound?

  • Methodological Answer : Implement membrane-based separation (e.g., ultrafiltration) or reversed-phase chromatography with gradient elution. CRDC subclass RDF2050104 highlights advancements in membrane technology for isolating polar peptides, while powder/particle technology (RDF2050107) informs column packing optimization .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in the compound’s solubility predictions versus experimental data?

  • Methodological Answer : Apply molecular dynamics (MD) simulations using force fields parameterized for hydroxyamino groups. Cross-validate with COMSOL Multiphysics to model solvent interactions under non-ideal conditions. Integrate AI-driven tools (e.g., neural networks) for real-time data adjustment, as outlined in smart laboratory frameworks . For theoretical grounding, link simulations to thermodynamic models from chemical physics research .

Q. What strategies address conflicting bioactivity results across in vitro and ex vivo assays?

  • Methodological Answer : Conduct meta-analysis of dose-response curves using Bayesian statistics to identify assay-specific biases. Incorporate advanced imaging (e.g., cryo-EM) to study target binding in native conformations. Reference CRDC subclass RDF2050108 for process control methodologies to standardize assay conditions . Training in glycobiology (University of Cape Town) enhances interpretation of peptide-cell interactions .

Q. How can researchers design AI-driven workflows to predict the compound’s metabolic pathways?

  • Methodological Answer : Develop a hybrid model combining quantum mechanical calculations (for bond cleavage energetics) and machine learning (for enzyme-substrate docking). Use COMSOL Multiphysics to simulate hepatic microenvironments, integrating data from CRDC subclass RDF2050108 on process simulation . Validate predictions via isotope-labeled tracer studies in collaboration with CLP electives .

Q. Methodological Frameworks

Q. What interdisciplinary approaches bridge gaps between synthetic chemistry and pharmacological validation?

  • Methodological Answer : Adopt a systems chemistry framework, integrating synthetic data with pharmacokinetic modeling (e.g., PBPK). Leverage Heidelberg University’s research-oriented curriculum to design cross-departmental collaborations, ensuring alignment with CRDC’s fuel engineering principles (RDF2050106) for scalable metabolite analysis .

Q. How should researchers document methodological choices to ensure reproducibility in complex studies?

  • Methodological Answer : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) with detailed electronic lab notebooks (ELNs). CRDC subclass RDF2050108 emphasizes simulation reproducibility through version-controlled process parameters . Reference evidence-based inquiry frameworks (Guiding Principle 2) to link experimental workflows to overarching chemical theories .

Properties

IUPAC Name

(2R)-N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37N5O5/c1-11(2)9-13(10-14(25)24-29)17(27)23-15(19(4,5)6)18(28)22-12(3)16(26)21-8-7-20/h11-13,15,29H,7-10,20H2,1-6H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25)/t12-,13+,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIQCBIEAHJAMZ-GZBFAFLISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C(=O)NCCN)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCCN)NC(=O)[C@H](C(C)(C)C)NC(=O)[C@H](CC(C)C)CC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689284-12-6
Record name TAPI-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0689284126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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